molecular formula C19H14N4OS B5884978 1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone

1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone

Cat. No. B5884978
M. Wt: 346.4 g/mol
InChI Key: YZPZVMMFOPSHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone has a wide range of potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and antioxidant properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has shown promising results in these studies, and further research is needed to explore its full potential.

Mechanism of Action

The mechanism of action of 1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has antimicrobial properties by disrupting the cell membrane of bacteria and inhibiting their growth.
Biochemical and Physiological Effects:
1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone has been shown to have both biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. It has also been shown to increase the levels of glutathione, which is an important antioxidant in the body. In addition, it has been shown to decrease the levels of inflammatory cytokines in the body, which can contribute to various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone in lab experiments include its potential as a fluorescent probe for the detection of metal ions, its anticancer, antimicrobial, and antioxidant properties, and its ability to inhibit various enzymes and signaling pathways in the body. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of 1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone. These include further exploration of its potential as a fluorescent probe for the detection of metal ions, its use in combination with other drugs for the treatment of cancer and microbial infections, and its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone involves the reaction of 2-quinoline thiol with 4-fluoroacetophenone in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol, and the product is purified using column chromatography. This method has been optimized to obtain high yields of the product and is reproducible.

properties

IUPAC Name

1-[4-(3-quinolin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c1-12(24)13-6-9-15(10-7-13)23-18(21-22-19(23)25)17-11-8-14-4-2-3-5-16(14)20-17/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPZVMMFOPSHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.